2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
This compound belongs to the thienopyridine class, characterized by a fused thiophene-pyridine ring system. The core structure is substituted at position 2 with chlorine and at position 5 with a furan-3-carbonyl group.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLFYJZHWVQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions
Formation of Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Prasugrel and Other Thienopyridine Antiplatelet Agents
Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate) shares the thieno[3,2-c]pyridine core but differs in substituents:
- Position 2 : Acetate group (prodrug feature) vs. chlorine in the target compound.
- Position 5: A bulky 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group vs. furan-3-carbonyl. Prasugrel’s acetate group is metabolized to an active thiol metabolite that irreversibly inhibits the P2Y12 ADP receptor. The target compound’s chlorine and furan groups may alter metabolic activation or binding kinetics. Notably, highlights that substitutions at position 5 significantly influence antiplatelet activity; for example, compound C1 (undisclosed substituents) outperformed ticlopidine .
Table 1: Key Structural Differences in Thienopyridine Derivatives
Chlorinated Pyridine Derivatives in Pesticides
–8 identifies chlorinated pyridines prioritized for reduced bee toxicity, such as 2-chloro-5-{[(7R)-7-methylimidazo[1,2-a]pyridin-1-yl]methyl}pyridine. While these lack the thienopyridine core, their chlorine substitution at position 2 aligns with the target compound. The furan-3-carbonyl group may reduce acute toxicity (logLC50) compared to imidazole or difluoroethyl substituents, as furans are less likely to cross the blood-brain barrier (logBB < -1) .
Antimicrobial Thienopyridine Derivatives
Hexahydroquinoline-thienopyridine hybrids in (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)-hexahydroquinoline-3-carbonitrile) show moderate antimicrobial activity. The furan-3-carbonyl group in the target compound may enhance activity against Gram-negative bacteria due to increased membrane permeability, though direct evidence is lacking .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight (MW): ~300–350 g/mol (estimated), comparable to prasugrel (MW 373.45 g/mol).
- Lipophilicity: The furan-3-carbonyl group likely increases logP vs.
- Blood-Brain Barrier (BBB) Penetration: The chlorine and polar carbonyl group suggest low BBB penetration (logPS < -3), reducing neurotoxicity risks .
Table 2: Predicted Physicochemical Properties
*Estimated based on structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
